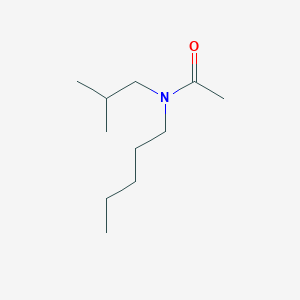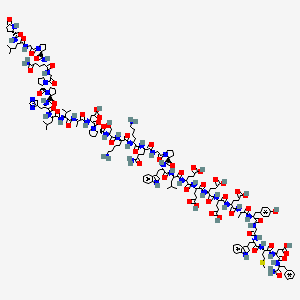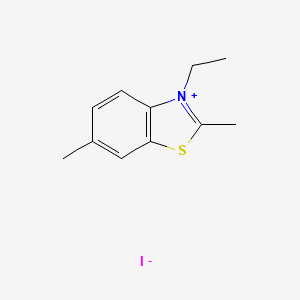
Benzothiazolium, 3-ethyl-2,6-dimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3-ethylbenzothiazolium iodide is a chemical compound with the molecular formula C11H14INS. It is a member of the benzothiazolium family, which is known for its diverse applications in various fields, including chemistry and biology. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with methyl and ethyl groups, and an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-ethylbenzothiazolium iodide typically involves the reaction of 2,6-dimethylbenzothiazole with ethyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dimethyl-3-ethylbenzothiazolium iodide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-ethylbenzothiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or potassium tert-butoxide are employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzothiazolium salts.
Scientific Research Applications
2,6-Dimethyl-3-ethylbenzothiazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-ethylbenzothiazolium iodide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with enzymes and proteins, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzothiazolium iodide
- 3-Ethylbenzothiazolium iodide
- 2,6-Dimethylbenzothiazolium chloride
Uniqueness
2,6-Dimethyl-3-ethylbenzothiazolium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and ethyl groups on the benzothiazole ring enhances its reactivity and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
5304-18-7 |
|---|---|
Molecular Formula |
C11H14INS |
Molecular Weight |
319.21 g/mol |
IUPAC Name |
3-ethyl-2,6-dimethyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NS.HI/c1-4-12-9(3)13-11-7-8(2)5-6-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LKTNFBVQAYVDIX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=CC(=C2)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
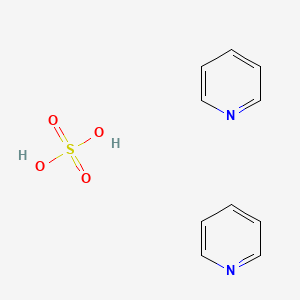
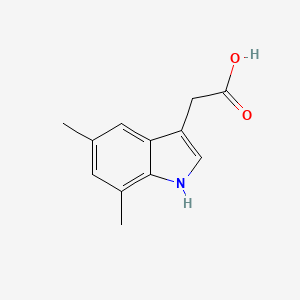
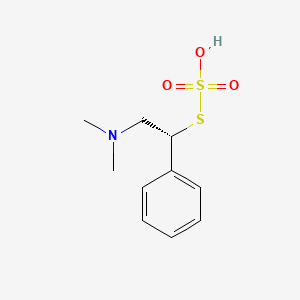

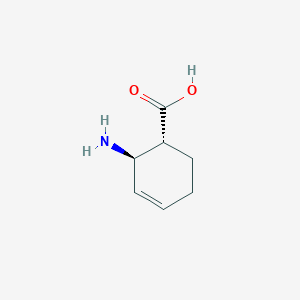
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)

